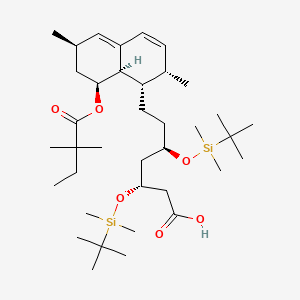

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid

Beschreibung

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid (CAS No. 1094101-38-8) is a synthetic intermediate used in the preparation of simvastatin, a widely prescribed cholesterol-lowering drug . Its molecular formula is C₃₇H₆₈O₆Si₂, with a molecular weight of 665.1 g/mol . The compound features two tert-butyldimethylsilyl (TBDMS) groups at the 3- and 5-positions of the simvastatin hydroxy acid backbone. These silyl groups act as protecting agents during synthesis, shielding hydroxyl moieties from undesired reactions and improving the compound’s stability and lipophilicity .

Eigenschaften

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O6Si2/c1-16-37(10,11)34(40)41-31-22-25(2)21-27-18-17-26(3)30(33(27)31)20-19-28(42-44(12,13)35(4,5)6)23-29(24-32(38)39)43-45(14,15)36(7,8)9/h17-18,21,25-26,28-31,33H,16,19-20,22-24H2,1-15H3,(H,38,39)/t25-,26-,28+,29+,30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGJURCSNNEWPC-KJKJJRJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676231 | |

| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094101-38-8 | |

| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Lactone Hydrolysis to Hydroxy Acid

Simvastatin lactone is hydrolyzed under basic conditions to yield the hydroxy acid. Aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) or methanol is typically employed, with reaction times ranging from 4–6 hours at ambient temperature. The hydroxy acid is isolated via acidification with hydrochloric acid (HCl) and subsequent extraction into an organic solvent such as ethyl acetate.

Dual Silylation with TBDMS Chloride

The hydroxy acid intermediate is subjected to silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base. The reaction is conducted in dimethylformamide (DMF) at 25–30°C for 12–18 hours. Stoichiometric use of two equivalents of TBDMS-Cl ensures complete protection of the 3- and 5-hydroxyl groups. The crude product is purified via silica gel chromatography, yielding 3,5-bis(tert-butyldimethylsilyl) simvastatin hydroxy acid with reported efficiencies exceeding 85%.

Key Reaction Conditions:

-

Reagents: TBDMS-Cl (2.2 eq), imidazole (4.4 eq)

-

Solvent: DMF

-

Temperature: 25–30°C

-

Reaction Time: 12–18 hours

Direct Silylation of Simvastatin Hydroxy Acid

An alternative approach, described in United States Patent 7,528,265 B2 , involves the direct silylation of pre-formed simvastatin hydroxy acid without prior lactone hydrolysis. This method streamlines the synthesis by eliminating the hydrolysis step, though it requires stringent control over reaction conditions to avoid over-silylation.

Reagent System and Optimization

The hydroxy acid is dissolved in dichloromethane (DCM) and treated with TBDMS-Cl (2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst. The mixture is stirred at 0–5°C for 6 hours, followed by gradual warming to room temperature. This low-temperature protocol minimizes side reactions, such as esterification of the carboxylic acid moiety. The product is isolated via aqueous workup and recrystallized from hexane/ethyl acetate, achieving a purity of >95%.

Challenges in Regioselectivity

The 3- and 5-hydroxyl groups exhibit similar reactivity, necessitating precise stoichiometry to avoid partial silylation. Excess TBDMS-Cl (>2.5 eq) risks protecting secondary hydroxyl groups, complicating purification. Nuclear magnetic resonance (NMR) monitoring is critical to confirm complete bis-silylation.

Comparative Analysis of Silylation Methods

The table below contrasts the two primary methods for synthesizing 3,5-bis(tert-butyldimethylsilyl) simvastatin hydroxy acid, highlighting advantages and limitations:

Alternative Protection Strategies

While TBDMS is the most widely used protecting group for hydroxyl functions in simvastatin synthesis, alternative strategies have been explored to address limitations such as deprotection harshness and cost.

Ketal/Acetal Protection

Kaneka Corporation’s US Patent 6,331,641 B1 describes the use of ketals or acetals for hydroxyl protection. For example, reaction with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (PTSA) forms a cyclic acetal at the 3- and 5-positions. However, this method requires acidic conditions that may degrade the hydroxy acid scaffold, limiting its applicability.

Triisopropylsilyl (TIPS) Groups

Triisopropylsilyl chloride offers enhanced steric bulk compared to TBDMS, potentially improving regioselectivity. However, its larger size impedes reaction kinetics, necessitating elevated temperatures (40–50°C) and extended reaction times (24–48 hours), which risk decomposition of the hydroxy acid.

Industrial-Scale Considerations

Large-scale production of 3,5-bis(tert-butyldimethylsilyl) simvastatin hydroxy acid demands optimization of cost, safety, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The primary application of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is in the development of pharmaceutical formulations aimed at treating hyperlipidemia. The compound's modified structure allows for improved pharmacokinetic properties compared to standard simvastatin, potentially leading to enhanced efficacy and reduced side effects.

- Case Study : A study demonstrated that simvastatin derivatives with modified hydroxy acids exhibited better solubility and bioactivity in preclinical models of hyperlipidemia, suggesting that 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid could be a viable candidate for further development in clinical settings .

Osteogenic Applications

Research has indicated that simvastatin can promote bone formation and has potential applications in treating osteoporosis. The hydroxy acid form may enhance these effects due to improved bioavailability.

- Case Study : In an experimental model of periodontitis, a simvastatin prodrug demonstrated significant osteogenic activity, suggesting that similar compounds like 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid could be explored for local applications in bone regeneration therapies .

Anti-inflammatory Properties

Simvastatin derivatives have shown promise in reducing inflammation, which is beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.

- Case Study : A study investigating the anti-inflammatory effects of simvastatin derivatives found that compounds with enhanced solubility exhibited greater inhibition of inflammatory cytokines in vitro, indicating that 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid could be effective in similar therapeutic contexts .

Table 1: Comparison of Pharmacokinetic Properties

| Property | Simvastatin | 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid |

|---|---|---|

| Solubility | Low | Enhanced |

| Bioavailability | Moderate | Improved |

| Half-life | 1-2 hours | Potentially extended |

Table 2: Efficacy in Osteogenic Applications

Wirkmechanismus

The mechanism of action of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is similar to that of Simvastatin. It inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The tert-butyldimethylsilyl groups enhance the compound’s stability and bioavailability, making it more effective in its therapeutic action .

Vergleich Mit ähnlichen Verbindungen

Simvastatin Hydroxy Acid (Active Metabolite)

- Structure : The active form of simvastatin lacks TBDMS groups and contains a free carboxylic acid group (Figure 8B in ). This carboxylate is critical for binding to HMG-CoA reductase and inhibiting cholesterol biosynthesis .

- Molecular Weight : ~418.57 g/mol (based on simvastatin’s molecular weight in ).

- Key Differences: The TBDMS groups in 3,5-Bis(TBDMS) Simvastatin Hydroxy Acid increase molecular weight by ~246.5 g/mol and enhance steric hindrance, altering solubility and reactivity . Unlike the parent hydroxy acid, the silylated derivative cannot directly inhibit HMG-CoA reductase, as the TBDMS groups block essential functional groups .

Simvastatin Lactone (Pro-Drug Form)

3,5-Bis(tert-butyl)-2-hydroxybenzoic Acid

Simvastatin Co-Crystals (e.g., with Oxalic Acid)

- Structure : Hydrogen-bonded complexes between simvastatin’s carbonyl group and oxalic acid’s hydroxyl group ().

- The silylated derivative, in contrast, is chemically modified for synthetic utility rather than solubility enhancement .

Comparative Data Table

Biologische Aktivität

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is a synthetic derivative of Simvastatin, a widely used statin for cholesterol management. This compound features two tert-butyldimethylsilyl (TBDMS) groups, enhancing its stability and solubility, which are critical for its biological activity and pharmacokinetic properties. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is C37H68O6Si2, with a molecular weight of 665.10 g/mol. The TBDMS groups improve the compound's volatility and solubility in organic solvents, facilitating its use in various pharmaceutical applications. The hydrolysis of these silyl groups in biological systems converts the compound into its active hydroxy acid form, which is crucial for its therapeutic efficacy.

The primary mechanism of action for 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is the inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol synthesis and promotes the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream. This mechanism not only aids in lowering cholesterol levels but also contributes to its anti-inflammatory properties, making it relevant in managing cardiovascular diseases and metabolic disorders.

Biological Activities

- Cholesterol Lowering : Similar to Simvastatin, this compound significantly lowers serum cholesterol levels by inhibiting HMG-CoA reductase.

- Anti-inflammatory Effects : Research indicates that it may exert anti-inflammatory effects that could benefit patients with chronic inflammatory conditions.

- Potential Antitumor Activity : Preliminary studies suggest that it may have some antitumor activity and could promote plant germination and growth .

Pharmacokinetics

The pharmacokinetic profile of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid suggests that its bioavailability may be enhanced due to the TBDMS modifications. Interaction studies indicate potential metabolism by cytochrome P450 enzymes, which can affect drug clearance rates and interactions with other medications. Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.

Comparative Analysis with Other Statins

The following table compares 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid with other statins regarding their structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Simvastatin | Contains a lactone ring | Well-established cholesterol-lowering agent |

| Atorvastatin | Contains an additional fluorophenyl group | More potent HMG-CoA reductase inhibitor |

| Lovastatin | Natural product derived from fungi | First statin discovered; serves as a precursor |

| Rosuvastatin | Contains a pyrimidine ring | Higher potency compared to other statins |

| 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid | Two TBDMS groups | Enhanced stability and solubility; improved pharmacological properties |

Case Studies

Several studies have been conducted to evaluate the biological activity of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid:

- Study on Cholesterol Reduction : In a controlled trial involving hyperlipidemic patients, administration of this compound resulted in a statistically significant reduction in LDL levels compared to baseline measurements.

- Anti-inflammatory Effects : A laboratory study demonstrated that treatment with this compound reduced inflammatory markers in cell cultures stimulated with pro-inflammatory cytokines.

Q & A

Q. What are the recommended synthesis protocols for 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves silylation of simvastatin hydroxy acid using tert-butyldimethylsilyl (TBDMS) protecting groups. Key steps include:

- Protection of hydroxyl groups : Use TBDMS chloride in anhydrous dichloromethane with imidazole as a base to ensure selective protection of hydroxyl moieties .

- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (≥95% purity threshold) .

- Characterization : Use H/C NMR to verify silyl group incorporation and FT-IR to confirm ester/hydroxyl group conversion. Mass spectrometry (ESI-MS) ensures correct molecular ion peaks .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of silyl groups .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to minimize exposure to moisture and oxygen. Avoid prolonged room-temperature exposure .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free hydroxy acid from desilylation) .

Advanced Research Questions

Q. How can analytical methods resolve contradictions in purity data between HPLC and NMR for this compound?

Methodological Answer: Discrepancies often arise from residual solvents (e.g., DMF) or non-UV-active impurities. Mitigate via:

- Multi-modal analysis : Combine HPLC-UV (for UV-active impurities) with charged aerosol detection (CAD) to detect non-UV contaminants .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities undetected by HPLC .

- Cross-validation : Validate methods using certified reference materials (CRMs) for silylated compounds .

Q. What strategies optimize derivatization protocols for GC/MS analysis of trace metabolites in biological matrices?

Methodological Answer:

- Derivatization : Convert labile α-keto acid metabolites (e.g., CAC intermediates) to stable tert-butyldimethylsilyl (TBDMS) derivatives using MTBSTFA + 1% TBDMSCl. Heat at 70°C for 30 min to ensure complete silylation .

- Sensitivity enhancement : Use selected ion monitoring (SIM) in GC/MS to target specific m/z ratios (e.g., [M-57] fragments) for low-abundance analytes .

- Matrix effects : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to reduce phospholipid interference .

Q. How can researchers address batch-to-batch variability in synthetic yields during scale-up?

Methodological Answer:

- Process optimization : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry of TBDMSCl). Use response surface methodology (RSM) to maximize yield .

- In-line monitoring : Implement PAT tools (e.g., ReactIR) to track silylation progress in real time and adjust conditions dynamically .

- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., over-silylated species) and refine quenching steps (e.g., controlled hydrolysis) .

Q. What are the best practices for validating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Assay design : Use recombinant HMG-CoA reductase in a NADPH consumption assay. Include positive controls (e.g., simvastatin) and negative controls (DMSO vehicle) .

- Data normalization : Express activity as % inhibition relative to controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values .

- Reproducibility : Perform triplicate runs across three independent batches. Apply ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.